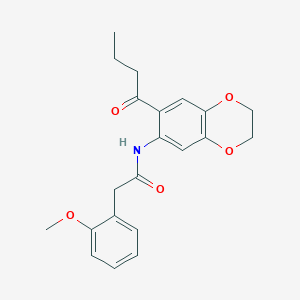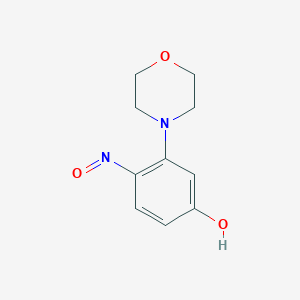![molecular formula C21H22N2O6 B11057343 N-[5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11057343.png)
N-[5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is a compound that features a unique structure combining methoxyphenyl and trimethoxyphenyl groups with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrile oxide and an alkyne.
Attachment of Methoxyphenyl and Trimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the isoxazole ring to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Pharmacology: The compound has shown promise in inhibiting enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR).
Biology: It is used in studies related to its anti-inflammatory and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with molecular targets such as tubulin and various enzymes. By binding to these targets, the compound can inhibit their activity, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is unique due to its combination of methoxyphenyl and trimethoxyphenyl groups with an isoxazole ring, which imparts specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N2O6 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
InChI |
InChI=1S/C21H22N2O6/c1-12(24)22-21-18(14-10-16(26-3)20(28-5)17(11-14)27-4)19(29-23-21)13-6-8-15(25-2)9-7-13/h6-11H,1-5H3,(H,22,23,24) |
InChI Key |
QGJKYMHLKCFLJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NOC(=C1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,5-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057276.png)
![9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B11057281.png)
![({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B11057292.png)
![9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11057296.png)

![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057312.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B11057316.png)

![4-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(phenylcarbonyl)-1,2-oxazole-3-carboxamide](/img/structure/B11057320.png)
![N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}quinoline-8-sulfonamide](/img/structure/B11057321.png)
![5-[(4-benzylpiperazin-1-yl)sulfonyl]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11057326.png)
![1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057338.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11057339.png)
